4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Overview
Description
4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been synthesized and characterized using spectroscopic methods and molecular dynamics simulations. One study reported the solvent-free synthesis of two imidazole derivatives, which were then analyzed using IR, FT-Raman, and NMR spectroscopy. These compounds demonstrated antimicrobial activity and were evaluated for their reactivity through DFT calculations, showing potential in pharmaceutical applications and as materials with non-linear optical (NLO) properties (Thomas et al., 2018).
Corrosion Inhibition
Imidazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic solutions. A study synthesized three new imidazole compounds using a microwave irradiation method, which exhibited high corrosion inhibition efficiency on mild steel in acidic environments. This showcases imidazole derivatives' potential in industrial applications to prevent metal corrosion (Prashanth et al., 2021).
Catalysis
Chloromethylated MIL-101(Cr) modified with imidazole has been used as a support for immobilizing manganese porphyrin, demonstrating high efficiency, stability, and reusability in the oxidation of hydrocarbons. This highlights the role of imidazole derivatives in catalysis, particularly in heterogeneous catalysis applications (Zadehahmadi et al., 2014).
Antimicrobial and Anticancer Activities
Imidazole derivatives have been explored for their biological activities, including antimicrobial and anticancer effects. Research has shown that specific imidazole compounds possess significant antimicrobial activity against various bacterial strains and exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition, which is crucial for cancer treatment strategies (Ramanathan, 2017).
Reactivity and Interaction Studies
The reactivity of imidazole derivatives has been studied through spectroscopic characterization and computational study, indicating potential interactions with proteins, which could be relevant for designing new pharmaceuticals. These studies utilize DFT calculations and molecular docking to evaluate the compounds' stability and interaction with biological molecules (Hossain et al., 2018).
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-11-3-2-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCNCPISISULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.